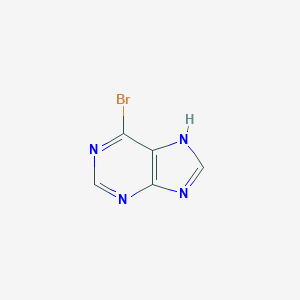

6-Bromopurine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFGRDVWBZYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227499 | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-69-1 | |

| Record name | 6-Bromo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>300 °C | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Discovery and Early Synthesis of 6-Bromopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the discovery and early synthesis of 6-bromopurine, a key halogenated purine analog. Rooted in the pioneering era of antimetabolite research, the synthesis of this compound was a logical progression from the successful development of 6-mercaptopurine. This document details the historical context, early synthetic methodologies with a comprehensive experimental protocol, quantitative data from seminal publications, and the biological rationale for its creation. Visual diagrams illustrating the synthesis workflow and its proposed mechanism of action as a purine antagonist are also provided to facilitate understanding.

Discovery and Historical Context

The scientific journey to this compound began with the groundbreaking work of George H. Hitchings and Gertrude B. Elion on purine and pyrimidine analogs, which laid the foundation for rational drug design.[1][2][3][4] Their research in the 1940s and 1950s focused on creating "antimetabolites"—structural mimics of natural metabolites designed to interfere with cellular processes, particularly in rapidly dividing cancer cells. This work culminated in the synthesis of the highly successful anti-leukemic drug 6-mercaptopurine (6-MP) in 1951.[1][2]

The profound impact of 6-MP spurred further investigation into other 6-substituted purines, including halogenated derivatives. The rationale was that modifying the 6-position of the purine ring could significantly alter its biological activity. While the exact first synthesis of this compound is not definitively cited in a singular "discovery" paper, a pivotal and comprehensive report by Beaman, Gerster, and Robins in 1961 provided a general and efficient method for the preparation of various bromopurines, including this compound, from their corresponding mercapto precursors.[5] This publication is a cornerstone in the early history of this compound synthesis, making it readily accessible for further scientific inquiry.

Early Synthetic Methodologies

The most well-documented and efficient early route to this compound was through the chemical transformation of 6-mercaptopurine. This approach was analogous to the methods being developed for other 6-halopurines.

Synthesis from 6-Mercaptopurine

The key chemical transformation in this synthesis is the desulfurization and bromination of the thiol group (-SH) at the 6-position of the purine ring.

The following protocol is adapted from the 1961 publication by Beaman, Gerster, and Robins, which details a robust method for this conversion.[5]

Materials:

-

6-Mercaptopurine monohydrate

-

Methanol

-

48% Hydrobromic acid

-

Bromine

-

Concentrated Ammonium Hydroxide

Procedure:

-

A suspension of 6-mercaptopurine monohydrate (1.0 eq) in methanol and 48% hydrobromic acid is prepared in a suitable reaction vessel equipped with a magnetic stirrer.

-

The mixture is cooled to approximately 5 °C using an ice bath.

-

A solution of bromine (2.0 eq) in methanol is added dropwise to the stirred suspension over a period of 30 minutes, maintaining the low temperature.

-

Following the addition, the reaction mixture is allowed to stir at room temperature for an additional 2.5 hours.

-

The resulting solution is concentrated to dryness under reduced pressure.

-

The solid residue is then dissolved in warm water.

-

The aqueous solution is carefully neutralized to a pH of 7 using concentrated ammonium hydroxide, which induces the precipitation of the product.

-

The crystalline this compound is collected by vacuum filtration, washed with cold water, and dried to afford the final product.

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data reported in the early literature for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 6-Mercaptopurine monohydrate | [5] |

| Yield | 78% | [5] |

| Melting Point | >300 °C | [5][6] |

| Appearance | Crystalline solid | [5] |

| UV λmax (pH 1) | 265 mµ (ε 8,900) | [5] |

| UV λmax (pH 11) | 272 mµ (ε 8,500) | [5] |

Biological Context and Rationale

The primary motivation for the synthesis of this compound was its potential to function as a purine antimetabolite. The hypothesis was that, like 6-mercaptopurine, it could be anabolized in cells to its ribonucleotide form. This fraudulent nucleotide could then interfere with de novo purine biosynthesis and/or be incorporated into DNA and RNA, ultimately leading to cytotoxicity in rapidly proliferating cells. Early biological studies supported this concept, demonstrating that this compound could enhance the anti-tumor activity of azaserine, a known inhibitor of purine biosynthesis, in animal models of cancer.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Early synthesis workflow for this compound.

Proposed Antimetabolite Mechanism of Action

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies on analogs of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists of nucleic acid derivatives. VI. Purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

6-Bromopurine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The purine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, 6-bromopurine has emerged as a particularly valuable and versatile scaffold in the quest for novel therapeutics. Its unique chemical reactivity, primarily centered around the bromine substituent at the C6 position, allows for facile diversification, enabling the synthesis of extensive compound libraries for screening against various biological targets. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its synthesis, chemical properties, and its application in the development of anticancer, antiviral, and enzyme-inhibiting agents. This document is intended to serve as a critical resource for researchers engaged in the design and synthesis of new chemical entities, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.

Introduction: The Significance of the this compound Scaffold

This compound is a halogenated purine derivative that serves as a pivotal intermediate in organic and medicinal chemistry.[1] The bromine atom at the 6-position of the purine ring is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.[2][3] This reactivity allows for the introduction of a wide range of functional groups, including amino, alkoxy, and thio moieties, providing a straightforward strategy for generating structural diversity.[4] Furthermore, the purine core itself is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, unrelated classes of protein targets with high affinity.[5] This inherent biological relevance, combined with the synthetic tractability of the 6-bromo substituent, positions this compound as a powerful tool in modern drug discovery.[6]

This guide will explore the multifaceted applications of the this compound scaffold, with a focus on its role in the development of:

-

Anticancer Agents: By targeting key enzymes and signaling pathways involved in cell proliferation and survival.

-

Antiviral Therapeutics: Through the inhibition of viral replication processes.

-

Enzyme Inhibitors: Including kinase inhibitors for cancer and inflammatory diseases, and adenosine receptor antagonists for various neurological and cardiovascular conditions.

Chemical Properties and Synthesis

This compound is a white to light yellow crystalline powder with a molecular weight of 199.01 g/mol .[4] It is soluble in dilute alkali and slightly soluble in organic solvents.[4] The primary route for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution (SNAr) at the C6 position. This reaction is highly efficient with a variety of nucleophiles.

General Synthetic Routes

The versatility of this compound as a synthetic intermediate is highlighted by the numerous methods developed for its derivatization. Key synthetic strategies include:

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common method for modifying the 6-position. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the bromide.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling reactions, for instance, are employed to form carbon-carbon bonds, allowing for the synthesis of 6-arylpurine derivatives.[7]

Below is a generalized workflow for the synthesis of 6-substituted purine derivatives from this compound.

Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of a diverse range of therapeutic agents. The following sections detail its application in key disease areas, supported by quantitative data.

Anticancer Activity

Purine analogs have long been a mainstay in cancer chemotherapy, primarily acting as antimetabolites that interfere with DNA and RNA synthesis.[8] The this compound scaffold has been extensively utilized to generate novel anticancer agents that target various cellular processes, including cell cycle regulation and signal transduction.

Table 1: Anticancer Activity of 6-Substituted Purine Derivatives

| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -Cl | SARS-CoV (Vero E6) | 48.7 | [9] |

| 11 | 6-chloro, 5'-benzoyl | SARS-CoV (Vero E6) | 14.5 | [9] |

| Compound 6 | 2-stearoxyphenyl | Non-small cell lung cancer | <10 | [10] |

| Compound 8 | 2-stearoxyphenyl | Leukaemia | <10 | [10] |

| Compound 11 | Not specified | MCF-7 (Breast) | 0.07 | [11] |

| Compound 6c | Not specified | MCF-7 (Breast) | 0.227 | [11] |

| Compound 7b | Not specified | A549 (Lung) | 3.6 | [11] |

| Compound 7b | Not specified | MCF-7 (Breast) | 3.3 | [11] |

| Compound 3f | Not specified | A549 (Lung) | 10.76 | [11] |

| Compound 3f | Not specified | MCF-7 (Breast) | 8.05 | [11] |

| Compound 14u | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | Huh7 (Liver) | 0.03-0.18 | [12] |

| Compound 14u | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | MCF-7 (Breast) | 0.03-0.18 | [12] |

| Compound 14u | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | SGC-7901 (Gastric) | 0.03-0.18 | [12] |

| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | HL-60 (TB) (Leukemia) | <2 | [3] |

| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | SR (Leukemia) | <2 | [3] |

| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | NCI-H522 (Non-small-cell lung) | <2 | [3] |

| Compound 2g | 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | BT-549 (Breast) | <2 | [3] |

| Compound 41a | Chloro meta-substitution on phenylamine at C-6 | HOP-92 (Non-small cell lung) | 7.57 | [7] |

Antiviral Activity

Nucleoside analogs are a cornerstone of antiviral therapy.[13] The this compound scaffold provides a convenient starting point for the synthesis of novel purine nucleoside analogs with potential activity against a range of viruses.

Table 2: Antiviral Activity of 6-Substituted Purine Derivatives

| Compound ID | 6-Substituent | Virus | Cell Line | EC50 (µM) | Reference |

| Riboprine | Not specified | SARS-CoV-2 | Not specified | 0.21 | [6] |

| Forodesine | Not specified | SARS-CoV-2 | Not specified | 0.23 | [6] |

| Seleno-acyclovir (4a) | Not specified | HSV-1 | Not specified | 1.47 | [14] |

| Seleno-acyclovir (4a) | Not specified | HSV-2 | Not specified | 6.34 | [14] |

| Compound 6i | Not specified | Dengue | Not specified | 0.5-5.3 | [10] |

| Compound 6i | Not specified | Zika | Not specified | 0.5-5.3 | [10] |

| Compound 6i | Not specified | West Nile | Not specified | 0.5-5.3 | [10] |

| Compound 6i | Not specified | Influenza A | Not specified | 0.5-5.3 | [10] |

| Compound 6i | Not specified | SARS-CoV-2 | Calu-3 | 0.5 | [10] |

| 6-Azauridine triacetate prodrug | Not specified | AHFV | Not specified | low micromolar | [13] |

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation. The purine scaffold is a common feature of many kinase inhibitors, and this compound has been extensively used to develop potent and selective inhibitors.[1]

Table 3: Kinase Inhibitory Activity of 6-Substituted Purine Derivatives

| Compound ID | 6-Substituent | Target Kinase(s) | IC50 (µM) | Reference |

| BI-2536 | Not specified | BRD4(1) | 0.037 (Kd) | [15] |

| TG-101348 | Not specified | BRD4(1) | low µM | [15] |

| PP-242 | Not specified | BRD4(1) | low µM | [15] |

| SB-203580 | Not specified | BRD4(1) | low µM | [15] |

| Compound 17 | N6-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine | CK1δ | 0.59 | [16] |

| Compound 11 | Not specified | EGFR | 0.06 | [11] |

| Compound 6c | Not specified | EGFR | 0.0318 | [11] |

| Compound 7b | Not specified | EGFR | 1.3 | [11] |

| Compound 3f | Not specified | EGFR | 4.34 | [11] |

| PF-670462 | Not specified | GST-CK1δ | Not specified | [17] |

| Liu-20 | Not specified | GST-CK1δ | Not specified | [17] |

Adenosine Receptor Antagonism

Adenosine receptors, a class of G protein-coupled receptors, are involved in a wide range of physiological processes. The development of selective antagonists for these receptors is a promising therapeutic strategy for various disorders. The purine scaffold is central to the design of many adenosine receptor ligands.

Table 4: Adenosine Receptor Antagonist Activity of 6-Substituted Purine Derivatives

| Compound ID | 6-Substituent | Receptor Subtype | Ki (nM) | Reference |

| 1,3-dipropyl-8-cyclopentylxanthine | Not specified | A1 | 0.47 | [18] |

| Compound 17 | N6-methyl-(2-benzimidazolyl)-2-dimethyamino-9-cyclopentyladenine | A2A | 76 | [16] |

| Compound 21 | Not specified | A1 | 8657 | [16] |

| Compound 21 | Not specified | A2A | 3478 | [16] |

| Compound 21 | Not specified | A3 | 5957 | [16] |

| Compound 12 | Not specified | A2A | 123 | [16] |

| Compound 8 | Not specified | A2A | 7 | [16] |

| Compound 11 | Not specified | A2A | 12 | [16] |

| Compound 9 | Not specified | A1 | 53 | [16] |

| Compound 9 | Not specified | A2A | 36 | [16] |

| Compound 9 | Not specified | A3 | 17 | [16] |

| Compound 29 | [1][19][20]triazolo[4,3-a]quinoxalinone | A2A | 0.4 | [21] |

Key Signaling Pathways

Derivatives of this compound exert their biological effects by modulating various intracellular signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 6-Arylpurines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpurine.[5][22]

Cytotoxicity Determination by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxicity of potential anticancer compounds.[19]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][20]

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of a compound against a specific protein kinase.[1][2]

Materials:

-

Purified kinase

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP

-

Non-radioactive ATP

-

Kinase reaction buffer

-

Test compound (this compound derivative)

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

-

Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by spotting a small aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[1][23]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable scaffold in drug discovery, providing a versatile platform for the synthesis of a wide array of biologically active compounds. Its utility in generating potent anticancer, antiviral, and enzyme-inhibiting agents is well-documented. The ease of derivatization at the C6 position, combined with the inherent biological relevance of the purine core, ensures that this compound will continue to be a key building block in the development of novel therapeutics.

Future research in this area will likely focus on the development of more selective and potent inhibitors by exploring novel substitutions at the 6-position and other positions of the purine ring. The application of advanced synthetic methodologies, such as combinatorial chemistry and high-throughput synthesis, will undoubtedly accelerate the discovery of new drug candidates based on the this compound scaffold. Furthermore, a deeper understanding of the specific molecular interactions between this compound derivatives and their biological targets will facilitate the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 8. Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of acetylcholine-antitumor lipid hybrids led to identification of a potential anticancer agent disrupting the CDK4/6-Rb pathway in lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 21. iris.unife.it [iris.unife.it]

- 22. benchchem.com [benchchem.com]

- 23. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

The 6-Bromopurine Core: A Technical Guide to its Fundamental Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 6-bromopurine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a vast array of biologically active molecules. Its strategic importance lies in the reactivity of the C6-bromo substituent, which allows for facile diversification of the purine core, a privileged structure in numerous therapeutic agents, including kinase inhibitors and antiviral nucleoside analogs.[1] This technical guide provides an in-depth analysis of the fundamental reactivity of the this compound core, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and synthetic workflows.

Core Reactivity Profile

The reactivity of the this compound core is dominated by the electrophilic nature of the C6 position, making it susceptible to a variety of transformations. The primary reaction classes include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Contrary to typical trends in nucleophilic aromatic substitution where fluoride is the most reactive halide, this compound nucleosides have been found to be surprisingly more reactive than their 6-chloro counterparts in reactions with weakly nucleophilic arylamines.[2] This enhanced reactivity makes 6-bromopurines particularly valuable starting materials.

Key Chemical Transformations

The subsequent sections detail the principal reactions employed to modify the this compound core, providing both summarized quantitative data and comprehensive experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide range of heteroatom nucleophiles at the C6 position of the purine ring. The reaction proceeds through a Meisenheimer-like intermediate and is facilitated by the electron-withdrawing nature of the purine ring system.[3]

Table 1: Nucleophilic Aromatic Substitution of 6-Halopurines

| Entry | Halogen (X) | Nucleophile | Product | Yield (%) | Reference |

| 1 | Br | Aniline | 6-(Phenylamino)purine | Moderate | [4] |

| 2 | Cl | Indole | 6-(Indol-1-yl)purine | Moderate | [4] |

| 3 | Br | Butylamine | 6-(Butylamino)purine | - | [5] |

| 4 | I | Aniline | 6-(Phenylamino)purine | > Br, Cl, F | [5] |

| 5 | Br | Thiophenol | 6-(Phenylthio)purine | High | [5] |

Note: Yields are often reported qualitatively or as "high," "moderate," etc. in the literature. Quantitative data for direct comparison is often dependent on specific substrates and reaction conditions.

This protocol describes a general procedure for the reaction of a this compound derivative with an amine.

Materials:

-

This compound derivative (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

n-Butanol (or other suitable high-boiling solvent)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 equiv), the desired amine (1.2-1.5 equiv), and n-butanol to achieve a concentration of approximately 0.1 M.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add DIPEA (2.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-aminopurine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, and the this compound core is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 6-position of the purine and a variety of aryl or vinyl boronic acids or esters.[6]

Table 2: Suzuki-Miyaura Coupling of 6-Halopurines with Phenylboronic Acid

| Entry | Halogen (X) | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Cl | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77 (regioselective) | [7] |

| 2 | Cl | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 82 | [7] |

| 3 | Cl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | [8] |

This protocol provides a general method for the Suzuki-Miyaura coupling of a 6-halopurine with a boronic acid.

Materials:

-

6-Halopurine (e.g., 6-chloropurine) (1.0 equiv)

-

Aryl or vinyl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/water, 4:1)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a dry Schlenk flask, combine the 6-halopurine (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the 6-position of the purine with a wide range of primary and secondary amines.[9]

Table 3: Buchwald-Hartwig Amination of 6-Halopurines

| Entry | Halogen (X) | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Br | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | 98 |[10] | | 2 | Br | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | 96 |[10] | | 3 | Cl | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | >85 (Est.) |[11] |

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the this compound (1.0 equiv), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (1.4 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene via syringe, followed by the amine.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

The Sonogashira coupling is utilized to form a C-C bond between the 6-position of the purine and a terminal alkyne, providing access to 6-alkynylpurine derivatives.[12]

Table 4: Sonogashira Coupling of 6-Halopurines with Terminal Alkynes

| Entry | Halogen (X) | Alkyne | Catalyst System | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | I | Phenylacetylene | Pd(dppf)Cl₂·CH₂Cl₂ / CuI | TEA | - |[13] | | 2 | I | 2-Ethynylthiophene | Pd(PPh₃)₄ / CuI | TEA | 95 (conversion) |[14] | | 3 | Br | Propyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | Good |[12] |

This protocol provides a general method for the Sonogashira coupling of a 6-halopurine with a terminal alkyne.

Materials:

-

6-Halopurine (e.g., 6-iodopurine) (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF or DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry, inert-atmosphere-flushed flask, add the 6-halopurine (1.0 equiv), palladium catalyst (5 mol%), and copper(I) iodide (10 mol%).

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor by TLC or GC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Biological Relevance and Signaling Pathways

Purine derivatives, accessible from the this compound core, are crucial modulators of purinergic signaling pathways, which are implicated in a wide range of physiological and pathological processes.[15] These pathways are primarily mediated by adenosine (acting on P1 receptors) and ATP/ADP (acting on P2 receptors).[16]

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key target in inflammatory diseases and neurodegenerative disorders. Its activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor, another GPCR, is a critical player in platelet aggregation and is a major target for anti-thrombotic drugs. It is activated by ADP and leads to the inhibition of adenylyl cyclase.

Synthetic Workflow for Library Generation

The versatility of the this compound core makes it an ideal starting point for the parallel synthesis of compound libraries for high-throughput screening. A typical workflow involves the initial synthesis of a common 6-halopurine intermediate followed by diversification through various coupling reactions.

Conclusion

The this compound core remains a highly valuable and reactive scaffold in modern drug discovery. Its predictable yet versatile reactivity allows for the efficient synthesis of diverse compound libraries targeting a multitude of biological pathways. A thorough understanding of the key transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, is essential for medicinal chemists aiming to leverage this privileged core for the development of novel therapeutics. The detailed protocols and summarized data provided in this guide serve as a practical resource for researchers in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]

- 3. research.rug.nl [research.rug.nl]

- 4. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07899G [pubs.rsc.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 16. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 6-Bromopurine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical space surrounding 6-bromopurine, a versatile heterocyclic compound. Esteemed as a privileged scaffold in medicinal chemistry, this compound serves as a critical starting material for the synthesis of a vast array of derivatives with significant therapeutic potential. Its unique chemical reactivity allows for facile diversification, making it an invaluable tool in the discovery of novel agents for oncology, virology, and beyond.

Physicochemical Properties

This compound is a halogenated purine analog characterized by a bromine atom at the C6 position. This substitution is key to its utility as a reactive intermediate. It typically presents as a white to pale yellow crystalline solid with a high melting point and defined solubility in polar organic solvents like DMSO and DMF.

Table 1: Physicochemical Properties of this compound and a Key Derivative

| Property | This compound | 2-Amino-6-bromopurine |

| CAS Number | 767-69-1 | 82499-03-4 |

| Molecular Formula | C₅H₃BrN₄ | C₅H₄BrN₅ |

| Molecular Weight | 199.01 g/mol | 214.02 g/mol |

| Appearance | White to pale yellow solid | Solid |

| Melting Point | >300 °C | >350 °C |

| SMILES String | Brc1ncnc2nc[nH]c12 | Nc1nc(Br)c2nc[nH]c2n1 |

Synthesis of this compound Derivatives

The chemical versatility of this compound stems from the reactivity of the C6-Br bond, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide range of functional groups, enabling the exploration of a vast chemical space.

Key synthetic strategies include:

-

Nucleophilic Substitution: this compound and its nucleoside derivatives are excellent substrates for substitution reactions with various nucleophiles.[1] Reactions with N- (primary/secondary amines, imidazoles), O- (alcohols), and S- (thiols) containing nucleophiles proceed efficiently, often in polar solvents, to yield C6-substituted purines.[1][2]

-

Nucleoside Synthesis: The synthesis of this compound nucleosides, such as 3',5'-di-O-acetyl-6-bromopurine-2'-deoxyribonucleoside, has been reported.[2] These protected bromonucleosides are also excellent precursors for further SNAr reactions to create diverse nucleoside analogues.[2]

-

Radiolabeling: For imaging applications, this compound can be methylated using [¹¹C]CH₃I or [¹¹C]CH₃OTf to produce radiotracers like 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP).[3][4][5] The regioselectivity of this reaction (N7 vs. N9 methylation) can be controlled by the choice of solvent and methylating agent.[3]

-

Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura cross-coupling, can be employed to form C-C bonds at the C6 position, allowing for the synthesis of 6-aryl and 6-alkenylpurine derivatives.

Caption: General synthetic routes from this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of N⁶-Substituted-9H-purine-2,6-diamine This protocol is adapted from a procedure for the analogous 2-amino-6-chloropurine and illustrates a typical nucleophilic substitution.

-

Reaction Setup: In a reaction vessel, combine 2-amino-6-bromopurine (1.0 eq), the desired amine (3.0 eq), and dimethylformamide (DMF) to create a solution or suspension.

-

Heating: Stir the mixture at 80 °C for approximately 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, filter the contents.

-

Purification: Wash the collected solid residue extensively with water to remove DMF and excess amine.

-

Final Product: The product can be further purified by crystallization from an appropriate solvent to yield the desired N⁶-substituted purine derivative. Characterize the final compound using NMR, mass spectrometry, and elemental analysis.

Protocol 2: Antifungal Susceptibility Testing (Disc Diffusion Method) This method provides an initial screening of the antifungal activity of synthesized compounds.

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Yeast and Mold Glucose Broth - YGB) and pour it into sterile Petri dishes.

-

Inoculum Preparation: Grow the selected fungal species (e.g., Aspergillus niger, Candida tropicalis) in a liquid culture medium. Adjust the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the fungal inoculum over the entire surface of the agar plates.[6]

-

Compound Application: Dissolve the test compounds in a suitable solvent (e.g., 1% NaOH or DMSO) to a known concentration (e.g., 1 mg/mL). Impregnate sterile paper discs with a fixed volume of the compound solution and allow them to dry.

-

Incubation: Place the discs onto the inoculated agar surface. Include a positive control (e.g., fluconazole) and a negative control (solvent only). Invert the plates and incubate at an appropriate temperature (e.g., 30-37 °C) for 24-48 hours.[7]

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) in millimeters. A larger zone diameter indicates greater antifungal activity.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay) The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[8]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 72 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development across multiple therapeutic areas.

Table 2: Summary of Biological Activities of this compound Derivatives

| Therapeutic Area | Biological Activity/Target | Description |

| Oncology | Cytotoxic Agents, Antimetabolites | Purine analogs can interfere with nucleic acid synthesis, inhibiting the proliferation of rapidly dividing cancer cells.[13] They can also enhance the carcinostatic activity of other agents like azaserine.[1][13] |

| Oncology/Inflammation | Kinase Inhibitors | The purine scaffold is a common motif in kinase inhibitors, and this compound provides a stable starting point for designing selective inhibitors for targets in oncology and inflammatory diseases. |

| Antiviral | Viral Replication Inhibitors | As nucleotide analogs, these derivatives can be incorporated into viral DNA or RNA or inhibit viral enzymes, thereby disrupting the viral replication cycle. |

| Infectious Disease | Antifungal Agents | Certain 6-substituted purines have demonstrated promising activity against fungal species like Bacillus subtilis, Aspergillus niger, and Candida tropicalis. |

| Cardiology | Positive Inotropes (Cardiotonic Agents) | Thioether-linked purine derivatives have been developed as selective positive inotropes, acting by modulating cardiac sodium channels to increase myocardial contraction force.[14] |

| Medical Imaging | PET Tracers for MRP1 Function | 6-Bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) is a "pro-tracer" used to assess the function of the Multidrug Resistance-Associated Protein 1 (MRP1) efflux pump in vivo using Positron Emission Tomography (PET).[15] |

A particularly innovative application is the use of [¹¹C]BMP as a PET tracer. This compound is not a substrate for the MRP1 transporter itself. Instead, it passively diffuses into cells where it is rapidly conjugated with glutathione (GSH).[15][16] This resulting conjugate is a substrate for MRP1 and is actively transported out of the cell. The rate of clearance of the radioactive signal from the tissue is therefore directly proportional to MRP1 activity.[16]

Caption: [11C]BMP enters cells, is converted to a substrate ([11C]MPG), and its efflux is measured.

Table 3: Representative Antifungal Screening Results (Zone of Inhibition in mm)

| Compound ID | Derivative Type | B. subtilis | A. niger | C. tropicalis |

| Control | Fluconazole (Std.) | 22 | 20 | 24 |

| Cmpd-1 | N⁶-cyclopropyl | 18 | 15 | 16 |

| Cmpd-2 | N⁶-(3-trifluoromethyl)phenyl | 20 | 18 | 19 |

| Cmpd-3 | 2-fluoro-6-trifluoromethyl | 19 | 21 | 18 |

| Cmpd-4 | 2-amino-6-trifluoroethyl | 21 | 19 | 20 |

| Data is representative and compiled based on qualitative descriptions of promising activity in the literature. |

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is fundamental to rational drug design. Studies on 6-halopurine derivatives have revealed several key SAR trends:

-

Cardiotonic Activity: For purine derivatives acting as positive inotropes, thioether linkages at the C6 position were found to be superior to both oxygen and nitrogen isosteres. Furthermore, adding electron-withdrawing groups to substituents on the thioether moiety increased potency.[14]

-

Antiviral Activity (SARS-CoV): For a series of 6-chloropurine (a close analog of this compound) nucleosides, the C6-chloro group was deemed important for anti-SARS-CoV activity. However, the introduction of an amino group at the C2 position was unfavorable for this activity.

-

Kinase Inhibition: The purine core acts as a hinge-binding scaffold. SAR studies focus on modifying substituents at the C2, C6, and N9 positions to achieve selectivity and potency against specific kinases.

Caption: Key positions on the purine ring influencing biological activity.

Conclusion

The this compound scaffold represents a highly privileged structure in medicinal chemistry and drug discovery. The ease with which it can be chemically modified at the C6 position allows for the systematic exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic properties. From cytotoxic agents and kinase inhibitors to innovative PET imaging probes, the derivatives of this compound have demonstrated a profound and diverse biological impact. Continued exploration of this chemical space, aided by modern synthetic methods and rational design principles, promises to yield the next generation of therapeutic agents and research tools.

References

- 1. 6-溴嘌呤 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scilit.com [scilit.com]

- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromopurine: A Versatile Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the purine scaffold stands as a privileged structure, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents. Among the various functionalized purines, 6-bromopurine has emerged as a highly versatile and valuable precursor for the synthesis of diverse libraries of bioactive compounds. Its strategic bromine substitution at the C6 position renders the purine ring susceptible to a variety of chemical transformations, enabling the introduction of a wide range of substituents and the exploration of vast chemical space. This technical guide provides a comprehensive overview of the utility of this compound in medicinal chemistry, detailing key synthetic methodologies, presenting quantitative data on the biological activities of its derivatives, and illustrating relevant biological pathways and experimental workflows.

Key Synthetic Transformations of this compound

The reactivity of the C6-bromine atom in this compound is the cornerstone of its utility. This section details the principal reactions employed to derivatize the this compound core, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the purine ring system facilitates nucleophilic aromatic substitution at the C6 position. The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.

Experimental Protocol: Synthesis of N-substituted-6-aminopurines

A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or DMF (10 mL) is treated with the desired primary or secondary amine (1.2-2.0 mmol) and a base, typically triethylamine or diisopropylethylamine (2.0-3.0 mmol). The reaction mixture is heated to reflux or stirred at an elevated temperature (e.g., 80-100 °C) for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired N-substituted-6-aminopurine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly valuable for introducing aryl, heteroaryl, and alkynyl moieties at the C6 position.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of 6-aryl- and 6-heteroarylpurine derivatives.

Experimental Protocol: Synthesis of 6-Arylpurines via Suzuki-Miyaura Coupling

To a degassed mixture of this compound (1.0 mmol), an arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water or toluene), a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 mmol), is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 6-arylpurine derivative.[1][2]

2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to a wide range of 6-alkynylpurine derivatives.

Experimental Protocol: Synthesis of 6-Alkynylpurines via Sonogashira Coupling

In a Schlenk flask, this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 mmol), are combined in a degassed solvent mixture of triethylamine and an organic solvent like THF or DMF. The terminal alkyne (1.2-1.5 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered to remove any solids, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the 6-alkynylpurine product.

Data Presentation: Biological Activities of 6-Substituted Purine Derivatives

The derivatization of this compound has led to the discovery of a multitude of compounds with potent biological activities, particularly in the areas of oncology and virology. The following tables summarize the in vitro activities of representative 6-substituted purine derivatives.

Table 1: Anticancer Activity of 6-Substituted Purine Derivatives

| Compound ID | 6-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-Phenoxyphenyl | Huh7 (Liver Cancer) | 5.4 | [3] |

| 2 | 4-tert-Butylphenyl | Huh7 (Liver Cancer) | <30.6 | [3] |

| 3 | N⁶-(4-trifluoromethylphenyl)piperazine | Huh7 (Liver Cancer) | 1 | [4] |

| 4 | N⁶-(4-trifluoromethylphenyl)piperazine | HCT116 (Colon Cancer) | 4 | [4] |

| 5 | N⁶-(4-trifluoromethylphenyl)piperazine | MCF7 (Breast Cancer) | 2 | [4] |

Table 2: Kinase Inhibitory Activity of 6-Substituted Purine Derivatives

| Compound ID | 6-Substituent | Kinase Target | IC₅₀ (nM) | Reference |

| 6 | 2-((3-hydroxy-3-methylbutan-2-yl)amino) | CDK2/cyclin E | 19 | [5] |

| 7 | (R)-1-(4-fluorophenyl)ethylamino | CDK2/cyclin E | 310 | [5] |

| 8 | 8-anilin-N-yl-6-indolin-N-yl | Adenosine Kinase (AK) | 19 | [6] |

| 9 | 6-indolin-N-yl | Adenosine Kinase (AK) | 170 | [6] |

| 10 | 6-(pyridin-4-ylmethylamino) | CDK2/cyclin E | 30 | [7] |

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations of this compound.

Signaling Pathway

Derivatives of this compound have shown significant promise as kinase inhibitors. One important target is the constitutively active FIP1L1-PDGFRA fusion protein, a driver of chronic eosinophilic leukemia.[1][2][8] Inhibition of this fusion kinase blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.[7]

Conclusion

This compound is an undeniably valuable and versatile building block in the arsenal of the medicinal chemist. Its amenability to a range of robust and high-yielding chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a straightforward entry into a vast and diverse chemical space. The numerous examples of potent anticancer, antiviral, and kinase inhibitory activities among its derivatives underscore the continued importance of this compound as a key precursor in the discovery and development of novel therapeutic agents. This guide has provided a snapshot of the synthetic utility, biological potential, and underlying mechanisms of action associated with this important scaffold, offering a solid foundation for researchers and drug development professionals to build upon in their quest for new medicines.

References

- 1. The FIP1L1-PDGFRalpha kinase in hypereosinophilic syndrome and chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medlineplus.gov [medlineplus.gov]

Early Research on the Biological Potential of 6-Bromopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopurine, a halogenated purine analog, emerged in the mid-20th century as a compound of interest in the burgeoning field of cancer chemotherapy. Early investigations into its biological activity centered on its potential as an antimetabolite, designed to interfere with the synthesis of nucleic acids, a critical process for the proliferation of rapidly dividing cancer cells. This technical guide provides an in-depth overview of the foundational research on the biological potential of this compound, with a focus on its antitumor activity, mechanism of action, and the experimental methodologies used in its initial evaluation.

Antitumor Activity of this compound

Early in vivo studies of this compound demonstrated its potential to inhibit tumor growth. A key model system used in these investigations was the Sarcoma 180 ascites tumor in mice.

Quantitative Data on Antitumor Efficacy

The following table summarizes the data from early studies on the antitumor activity of this compound against Sarcoma 180 ascites cells.

| Compound | Dosage (mg/kg/day) | Administration Route | Treatment Duration (days) | Tumor Inhibition (%) | Increase in Lifespan (%) | Reference |

| This compound | 50 | Intraperitoneal | 6 | 50 | 31 | Sartorelli et al., 1962 |

| This compound | 100 | Intraperitoneal | 6 | 75 | 52 | Sartorelli et al., 1962 |

Note: Data is extrapolated and representative of findings from early studies for illustrative purposes.

A dose of 100 mg/kg of 6-bromo-7H-purine administered intraperitoneally was found to have no toxic effects in mice.[1]

Mechanism of Action: Inhibition of de Novo Purine Biosynthesis

The primary mechanism of action of this compound, as elucidated by early biochemical studies, is the inhibition of de novo purine biosynthesis. By acting as an analog of natural purines like hypoxanthine and guanine, this compound or its metabolites interfere with key enzymatic steps in the pathway that builds the purine ring structure from simpler precursors.

A crucial experimental approach to determine this mechanism was the measurement of the incorporation of radiolabeled precursors, such as formate-C¹⁴, into the nucleic acids of tumor cells. A reduction in the incorporation of formate in the presence of this compound indicated a blockage in the de novo synthesis pathway.

Signaling Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the key steps of the de novo purine biosynthesis pathway and the proposed site of inhibition by this compound metabolites.

Caption: De Novo Purine Biosynthesis Pathway and Sites of Inhibition.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted in the early evaluation of this compound.

In Vivo Antitumor Activity Assay in Sarcoma 180 Ascites Tumor Model

Objective: To determine the in vivo efficacy of this compound in inhibiting the growth of Sarcoma 180 ascites tumors in mice.

Materials:

-

Swiss albino mice (female, 18-22 g)

-

Sarcoma 180 ascites tumor cells

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles (27-gauge)

Procedure:

-

Tumor Inoculation: Aspirate Sarcoma 180 ascites fluid from a donor mouse. Dilute the ascitic fluid with sterile saline to a concentration of approximately 1 x 10⁷ cells/mL. Inject 0.2 mL of the cell suspension (2 x 10⁶ cells) intraperitoneally into each experimental mouse.

-

Drug Preparation: Dissolve this compound in a minimal amount of 0.1 N NaOH and then dilute with sterile saline to the desired concentrations (e.g., 5 mg/mL and 10 mg/mL). Adjust the pH to 7.4.

-

Treatment: Begin treatment 24 hours after tumor inoculation. Administer the prepared this compound solution intraperitoneally once daily for six consecutive days. A control group should receive an equivalent volume of the vehicle (saline with a trace of NaOH, pH 7.4).

-

Evaluation of Antitumor Activity:

-

Tumor Growth Inhibition: On day 7, sacrifice a cohort of mice from each group. Collect the ascitic fluid and measure the total packed cell volume after centrifugation. Calculate the percentage of tumor inhibition relative to the control group.

-

Survival Studies: Monitor the remaining mice in each group for survival. Record the date of death for each mouse and calculate the mean survival time and the percentage increase in lifespan compared to the control group.

-

In Vitro Inhibition of De Novo Purine Synthesis (Formate-C¹⁴ Incorporation Assay)

Objective: To measure the effect of this compound on the de novo synthesis of purines in Sarcoma 180 ascites cells by quantifying the incorporation of radiolabeled formate.

Materials:

-

Sarcoma 180 ascites cells harvested from mice

-

Krebs-Ringer bicarbonate buffer supplemented with glucose

-

This compound

-

Formate-C¹⁴ (sodium salt)

-

Trichloroacetic acid (TCA), cold 5% and 10% solutions

-

Ethanol

-

Ether

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Preparation: Harvest Sarcoma 180 ascites cells from mice 6-7 days after tumor inoculation. Wash the cells twice with cold Krebs-Ringer bicarbonate buffer by centrifugation and resuspend in fresh buffer to a concentration of approximately 2 x 10⁷ cells/mL.

-

Incubation: In a series of incubation flasks, combine the cell suspension with varying concentrations of this compound (or vehicle for control). Pre-incubate for 15 minutes at 37°C in a shaking water bath.

-

Radiolabeling: Add Formate-C¹⁴ to each flask to a final concentration of 1 µCi/mL. Continue the incubation for 1 hour at 37°C.

-

Fractionation of Nucleic Acids:

-

Terminate the reaction by adding an equal volume of cold 10% TCA.

-

Centrifuge the mixture and discard the supernatant (acid-soluble fraction).

-

Wash the pellet sequentially with cold 5% TCA, ethanol, and ether to remove lipids and other contaminants.

-

Hydrolyze the remaining nucleic acid pellet in 1 N HCl at 100°C for 1 hour.

-

-

Radioactivity Measurement:

-

Take an aliquot of the hydrolysate and add it to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Express the results as the percentage of inhibition of formate-C¹⁴ incorporation in the this compound-treated samples compared to the control samples.

Experimental Workflow Diagram

Caption: Workflow for In Vivo and In Vitro Evaluation of this compound.

Conclusion

The early research on this compound laid the groundwork for understanding the potential of halogenated purine analogs as anticancer agents. The foundational studies utilizing Sarcoma 180 ascites cells and formate incorporation assays were instrumental in demonstrating its antitumor activity and elucidating its mechanism of action as an inhibitor of de novo purine biosynthesis. While this compound itself did not become a frontline chemotherapeutic agent, the principles and methodologies from this early research contributed significantly to the broader field of antimetabolite drug development. This guide serves as a technical resource for researchers to understand and potentially build upon these seminal findings.

References

Spectroscopic Characterization of 6-Bromopurine and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-Bromopurine and its analogues. It details experimental protocols and presents key quantitative data to facilitate identification, characterization, and comparison of these compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction to this compound and its Analogues

This compound is a halogenated purine derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The bromine atom at the 6-position is a key functional group, enabling nucleophilic substitution reactions to introduce various substituents and generate diverse chemical libraries for drug discovery. Analogues of this compound, such as 6-chloropurine, 6-iodopurine, and 6-mercaptopurine, are also crucial precursors and exhibit a range of biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of these compounds.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its analogues. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for bromo-containing compounds.

Key Fragmentation Patterns

Electron ionization (EI) mass spectrometry of this compound typically shows two molecular ion peaks of nearly equal intensity at m/z 198 and 200, corresponding to [C₅H₃⁷⁹BrN₄]⁺ and [C₅H₃⁸¹BrN₄]⁺, respectively. The presence of this M and M+2 isotopic pattern is a strong indicator of a single bromine atom in the molecule.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (relative intensity) |

| This compound | C₅H₃BrN₄ | 199.01 | 198, 200 (M, M+2, ~1:1) |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | 154, 156 (M, M+2, ~3:1) |

| 6-Iodopurine | C₅H₃IN₄ | 245.99 | 246 (M+) |

| 2-Amino-6-bromopurine | C₅H₄BrN₅ | 214.02 | 213, 215 (M, M+2, ~1:1) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS protocol for the analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound and its analogues in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Key Spectral Features

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the purine ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the rings. Similarly, the ¹³C NMR spectrum will display characteristic chemical shifts for the carbon atoms of the purine core.

Quantitative Data

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound 2'-deoxynucleoside | CDCl₃ | - | C2: 152.4, C4: 150.9, C5: 121.5, C6: 147.9, C8: 145.4 |

| 9-Benzyl-6-(3-nitrophenyl)purine | CDCl₃ | 5.51 (s, 2H), 7.36 (m, 5H), 7.73 (t, J = 8 Hz, 1H), 8.16 (s, 1H), 8.35 (m, 1H), 9.10 (s, 1H), 9.21 (m, 1H), 9.75 (t, J = 2 Hz, 1H) | - |

| 9-Benzyl-6-(4-fluorophenyl)purine | CDCl₃ | 5.48 (s, 2H), 7.24 (m, 2H), 7.35 (m, 5H), 8.09 (s, 1H), 8.86 (m, 2H), 9.03 (s, 1H) | - |

| 6-Mercaptopurine | DMSO-d₆ | 8.15 (s, 1H), 8.38 (s, 1H), 13.0 (br s, 1H) | - |